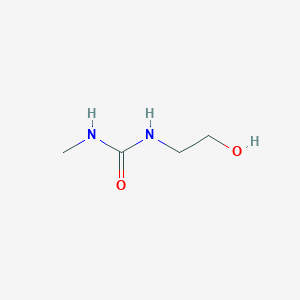
n-(2-Hydroxyethyl)-n'-methylurea
説明
N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications . It’s also known as HEAA™ and has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine .
Molecular Structure Analysis
The molecular structure of similar compounds like N-(2-Hydroxyethyl)pyridinium bromide has been established using X-ray diffraction, structural analysis .Chemical Reactions Analysis
In terms of chemical reactions, N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has been used in amine scrubbing, an important technique for capturing CO2 .Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl)ethylenediamine has a low vapor pressure and little smell. As an amide monomer, it is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .科学的研究の応用
Hydroxyurea in Hematological Research
Hydroxyurea is extensively studied for its efficacy in treating hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia. Research emphasizes its role in inducing fetal hemoglobin production, which ameliorates the clinical severity of these diseases. Studies highlight the genetic determinants influencing patient response to hydroxyurea, shedding light on its mechanism of action and paving the way for personalized medicine approaches in hematological disorders (Banan, 2013) (Yasara, Premawardhena, & Mettananda, 2021).
Impact on DNA Synthesis and Repair Mechanisms
Hydroxyurea plays a critical role in the study of DNA synthesis and repair mechanisms. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, making it a valuable tool in studying cell cycle regulation and the DNA damage response. This inhibition is crucial for understanding the cellular mechanisms underlying tumorigenesis and the development of novel cancer therapies (McGann & Ware, 2015).
Genetic Studies and Pharmacogenomics
Hydroxyurea's effectiveness and patient response variability have spurred genetic studies and pharmacogenomic research. Identifying genetic markers that predict response to hydroxyurea can enhance treatment efficacy and reduce adverse effects in patients with SCD and other hematological disorders. This research direction underscores the importance of hydroxyurea in personalized medicine and targeted therapy development (Yahouédéhou et al., 2018).
Environmental and Chemical Research Applications
In environmental and chemical research, hydroxyurea is explored for its interactions and transformations in aquatic environments and its role in the synthesis of non-isocyanate polyurethanes. These studies expand the application of hydroxyurea beyond biomedical research, illustrating its potential in addressing environmental concerns and developing sustainable materials (Rokicki, Parzuchowski, & Mazurek, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGGTZDDAUPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540092 | |
| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Hydroxyethyl)-n'-methylurea | |
CAS RN |
58168-06-2 | |
| Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



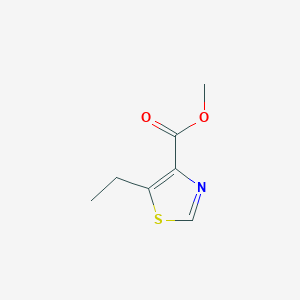
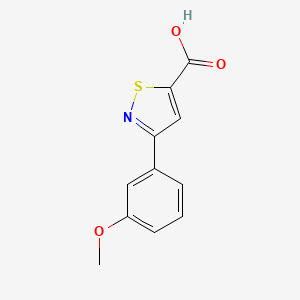
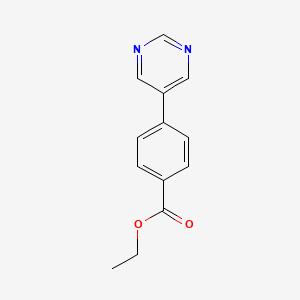
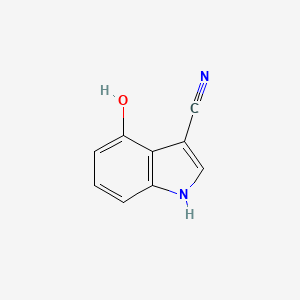
![7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B1625640.png)
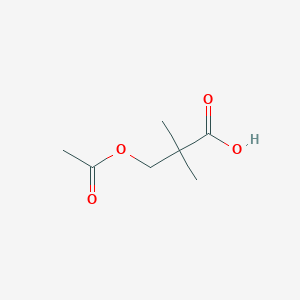
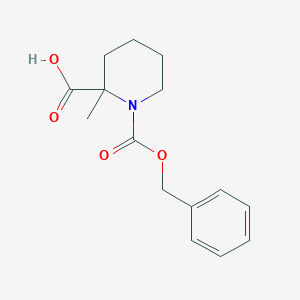

![2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1625644.png)
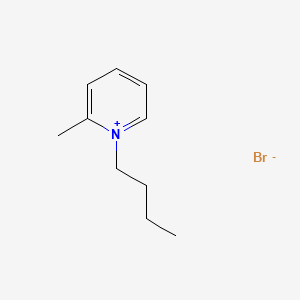

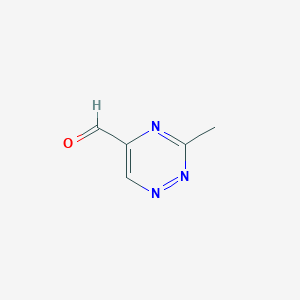
![4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1625653.png)
